molecular formula C14H10Cl2INO B3700668 2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide

2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide

Cat. No.: B3700668
M. Wt: 406.0 g/mol
InChI Key: LLUJMLKCPMMSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide is a chemical compound with the molecular formula C13H8Cl2INO It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-iodoaniline and 4-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-chloro-4-iodoaniline is dissolved in a suitable solvent, such as dichloromethane, and cooled to 0°C. The 4-methylbenzoyl chloride is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

    Purification: The product is isolated by filtration, washed with water, and recrystallized from ethanol to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine or iodine atoms.

    Oxidation: Conversion of the methyl group to a carboxylic acid, resulting in 2-chloro-N-(2-chloro-4-iodophenyl)-4-carboxybenzamide.

    Reduction: Formation of 2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzylamine.

Scientific Research Applications

2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and iodine atoms can form halogen bonds with target molecules, influencing their activity. The amide group can participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloro-4-iodophenyl)-4-nitrobenzamide
  • 2-chloro-N-(2-chloro-4-iodophenyl)acetamide
  • 2-chloro-N-(2-chloro-4-iodophenyl)-4-methoxybenzamide

Uniqueness

2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The methyl group also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2INO/c1-8-2-4-10(11(15)6-8)14(19)18-13-5-3-9(17)7-12(13)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUJMLKCPMMSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(2-chloro-4-iodophenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.